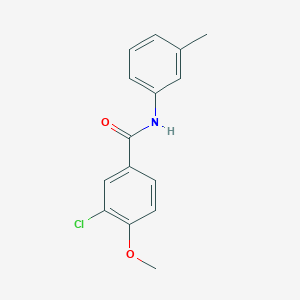
7-Methyl-2,3-dihydrophenanthren-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydrophenanthren-4(1H)-one is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a methyl group at the 7th position and a ketone group at the 4th position, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 7-methylphenanthrene with an appropriate acylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2,3-dihydrophenanthren-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The ketone group and the aromatic structure play crucial roles in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound without the methyl and ketone groups.
7-Methylphenanthrene: Lacks the ketone group.
2,3-Dihydrophenanthren-4(1H)-one: Lacks the methyl group.
Uniqueness
7-Methyl-2,3-dihydrophenanthren-4(1H)-one is unique due to the presence of both the methyl and ketone groups, which influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct chemical behavior and biological activities compared to its analogs.
Propiedades
Número CAS |
1504-28-5 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C15H14O/c1-10-5-8-13-12(9-10)7-6-11-3-2-4-14(16)15(11)13/h5-9H,2-4H2,1H3 |
Clave InChI |
CMEFBLNTFDOYFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(CCCC3=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



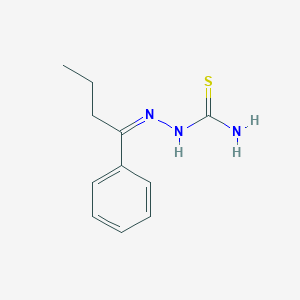
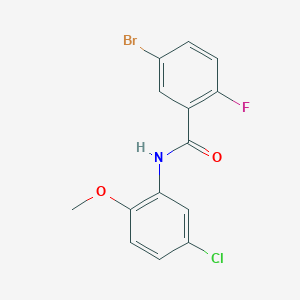
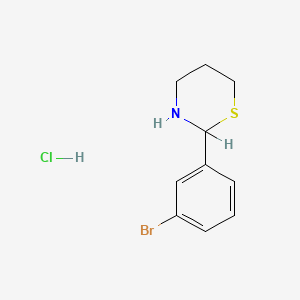
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
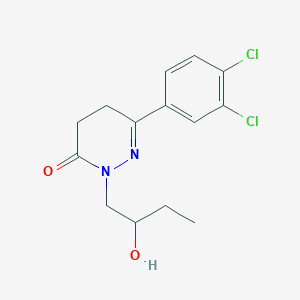
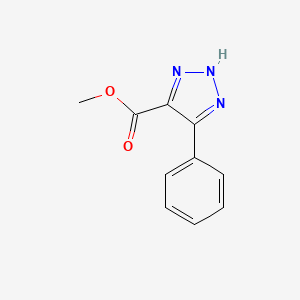
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)




![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)
